molecular formula C23H21ClN2O4 B4113253 2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide

2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide

Cat. No. B4113253
M. Wt: 424.9 g/mol
InChI Key: PGRSDTKUHCCXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide is a synthetic compound that has gained considerable attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as "Compound X" in the scientific literature.

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. Specifically, Compound X has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. Additionally, Compound X has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, Compound X has been shown to have anti-inflammatory and anti-oxidant properties. Additionally, Compound X has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The primary advantage of using Compound X in lab experiments is its potential as a therapeutic agent for cancer and other diseases. Additionally, Compound X has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of using Compound X in lab experiments is its relatively complex synthesis method, which may limit its availability and use in certain settings.

Future Directions

There are several potential future directions for research on Compound X. One area of research could focus on optimizing the synthesis method to make Compound X more readily available for use in lab experiments and potential clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in the treatment of cancer and other diseases. Finally, studies could be conducted to investigate the potential side effects of Compound X and its interactions with other drugs and compounds.

Scientific Research Applications

Compound X has been studied extensively for its potential applications in cancer treatment. Several studies have shown that Compound X inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. Additionally, Compound X has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of diseases.

properties

IUPAC Name

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methylphenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c1-16-7-12-20(25-22(27)14-29-18-5-3-2-4-6-18)21(13-16)26-23(28)15-30-19-10-8-17(24)9-11-19/h2-13H,14-15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRSDTKUHCCXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.